
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate is a chemical compound with the molecular formula C16H20N2O. It is a member of the carboximidate family, which are organic compounds that can be thought of as esters formed between an imidic acid and an alcohol . This compound is known for its unique structure, which includes a cyanocyclohexyl group attached to a benzenecarboximidate moiety.
Preparation Methods
The synthesis of ethyl N-(1-cyanocyclohexyl)benzenecarboximidate typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the formation of imidates as their hydrochloride salts, also known as Pinner salts. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to give esters and by an analogous process react with amines to form amidines.
Addition Reactions: As a good electrophile, it undergoes a range of addition reactions, with aliphatic imidates generally reacting faster than aromatic imidates.
Chapman Rearrangement: This is the thermal conversion of aryl N-arylbenzimidates to the corresponding amides via intramolecular migration of an aryl group from oxygen to nitrogen.
Common reagents and conditions used in these reactions include acids for catalysis, alcohols for the Pinner reaction, and heat for the Chapman rearrangement. The major products formed from these reactions include esters, amidines, and amides.
Scientific Research Applications
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl N-(1-cyanocyclohexyl)benzenecarboximidate exerts its effects involves its role as an electrophile in chemical reactions. It interacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as hydrolysis, addition reactions, and rearrangements.
Comparison with Similar Compounds
Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate can be compared with other similar compounds, such as:
Ethyl benzenecarboximidate: This compound has a similar structure but lacks the cyanocyclohexyl group.
Benzenecarboximidic acid, ethyl ester: Another similar compound with a simpler structure.
The uniqueness of this compound lies in its cyanocyclohexyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
CAS No. |
62722-90-1 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
ethyl N-(1-cyanocyclohexyl)benzenecarboximidate |
InChI |
InChI=1S/C16H20N2O/c1-2-19-15(14-9-5-3-6-10-14)18-16(13-17)11-7-4-8-12-16/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI Key |
UIAGZXDSYHXPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1(CCCCC1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
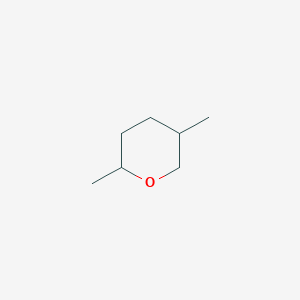
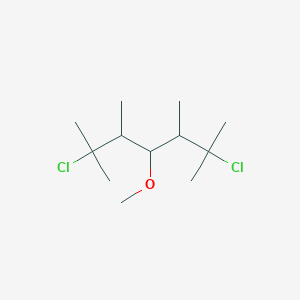
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
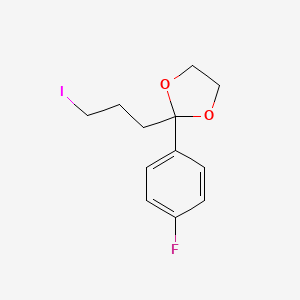
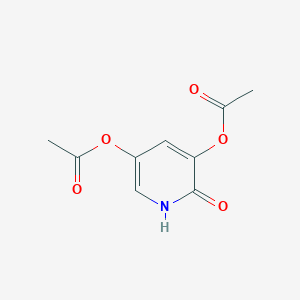
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

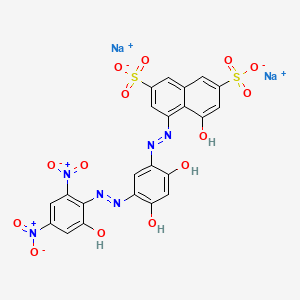
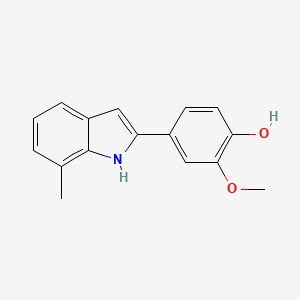
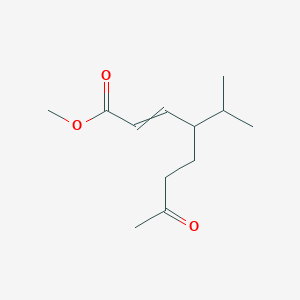
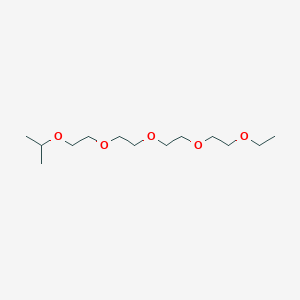
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)
